molecular formula C6H10N2O2 B1390128 2-Oxocyclopentanecarbohydrazide CAS No. 216879-92-4

2-Oxocyclopentanecarbohydrazide

Cat. No.: B1390128
CAS No.: 216879-92-4
M. Wt: 142.16 g/mol
InChI Key: LBQINFIHGCPGIZ-UHFFFAOYSA-N
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Description

2-Oxocyclopentanecarbohydrazide is an organic compound with the molecular formula C6H10N2O2 It is a derivative of cyclopentanone and is characterized by the presence of a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxocyclopentanecarbohydrazide can be synthesized through the reaction of cyclopentanone with hydrazine hydrate. The reaction typically involves the following steps:

  • Cyclopentanone is dissolved in an appropriate solvent, such as ethanol.
  • Hydrazine hydrate is added to the solution.
  • The reaction mixture is heated under reflux conditions for several hours.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclopentanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-Oxocyclopentanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxocyclopentanecarbohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with metal ions and other molecules is of particular interest.

Comparison with Similar Compounds

    2-Oxocyclopentanecarbaldehyde: Similar in structure but contains an aldehyde group instead of a hydrazide group.

    Cyclopentanone: The parent compound from which 2-Oxocyclopentanecarbohydrazide is derived.

    Hydrazine derivatives: Compounds containing the hydrazine functional group.

Uniqueness: this compound is unique due to its combination of a cyclopentanone backbone with a hydrazide functional group

Properties

IUPAC Name

2-oxocyclopentane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4H,1-3,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQINFIHGCPGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665561
Record name 2-Oxocyclopentane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216879-92-4
Record name 2-Oxocyclopentane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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